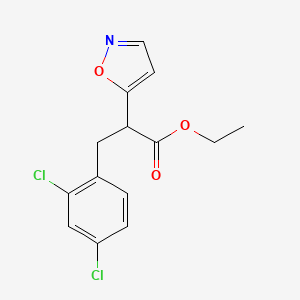

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate, also known as DCP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DCP is a member of the oxazolone family of compounds and has been found to exhibit a wide range of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Environmental Impact and Degradation

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate, as part of the chlorophenol family, has been studied for its environmental implications, particularly concerning aquatic ecosystems. Chlorophenols, including 2,4-dichlorophenol, a structurally related compound, exhibit moderate to considerable toxicity to both mammalian and aquatic life, especially upon long-term exposure. Their fate in the environment largely depends on the presence of adapted microflora capable of biodegrading these compounds. The persistence of chlorophenols can vary from low to moderate-high depending on environmental conditions, with a noted low potential for bioaccumulation and a significant organoleptic effect (K. Krijgsheld & A. D. Gen, 1986).

Antioxidant Capacity and Reaction Pathways

Another area of research related to the oxazol-5-yl moiety of ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is the study of antioxidant capacities. The ABTS•+ radical cation-based assays, which evaluate antioxidant capacity, have been extensively reviewed to understand the reaction pathways of various antioxidants, including those of a phenolic nature which can form coupling adducts with ABTS•+. This research provides insights into how specific antioxidants contribute to total antioxidant capacity and underscores the importance of understanding specific reactions such as coupling, which might bias comparisons between antioxidants (I. Ilyasov et al., 2020).

Endocrine Disruption and Environmental Health

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate belongs to a broader class of compounds that have raised concerns about their endocrine-disrupting capabilities. For instance, DDT and DDE, chemically related to the dichlorophenyl group, have been identified as endocrine disruptors affecting reproductive and immune systems in humans and wildlife. The impact of these compounds on mitochondrial function and apoptosis pathways has been reviewed, suggesting hypotheses for their direct action on mitochondrial steroid receptors (M. Burgos-Aceves et al., 2021).

Sorption and Environmental Remediation

The sorption behavior of chlorophenols, including 2,4-dichlorophenol, has been extensively studied to understand their fate in soil and groundwater. Such research is crucial for environmental remediation strategies, indicating that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. This knowledge helps in designing effective remediation strategies for pollutants related to ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate and similar compounds (D. Werner et al., 2012).

properties

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)11(13-5-6-17-20-13)7-9-3-4-10(15)8-12(9)16/h3-6,8,11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKQUNLOEFWORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331510 |

Source

|

| Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

672949-13-2 |

Source

|

| Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)

![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)

![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601799.png)

![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)